7-Methoxy-1H-indole-2-carboxylic acid
Overview
Description
7-Methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 7th position and a carboxylic acid group at the 2nd position of the indole ring, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell growth, and more .
Biochemical Analysis
Biochemical Properties
7-Methoxy-1H-indole-2-carboxylic acid participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, potentially reducing oxidative damage in cells . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize its binding to these biomolecules .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce oxidative stress in neuronal cells, thereby protecting them from damage . Additionally, it can affect the expression of genes involved in stress response and metabolic pathways, leading to altered cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, it can inhibit enzymes involved in oxidative stress pathways, thereby reducing oxidative damage . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing oxidative stress and enhancing cell survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have protective effects against oxidative stress and improve cellular function . At high doses, it can exhibit toxic effects, including cellular damage and impaired function . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . The compound can affect the levels of various metabolites, particularly those involved in oxidative stress and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it exerts its protective effects against oxidative stress . The compound’s localization is regulated by various cellular mechanisms, ensuring its proper function within the cell .
Preparation Methods
The synthesis of 7-Methoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxyindole.
Reaction with Carboxylating Agents: The indole derivative undergoes carboxylation using reagents like carbon dioxide or carboxylating agents under specific conditions to introduce the carboxylic acid group at the 2nd position.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
7-Methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
7-Methoxy-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:
4-Methoxy-1H-indole-2-carboxylic acid: This compound has a methoxy group at the 4th position instead of the 7th position, leading to different chemical and biological properties.
5-Methoxy-1H-indole-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activities.
Properties
IUPAC Name |
7-methoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-5-7(10(12)13)11-9(6)8/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPRTJYUDCZXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179356 | |
Record name | 5-Methoxyindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24610-33-1 | |
Record name | 5-Methoxyindole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024610331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxyindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 7-methoxy-1H-indole-2-carboxylic acid derivative identified in the study interact with CysLT1 receptors and what are the downstream effects of this interaction?
A: The research focuses on the development of a specific this compound derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid. This compound acts as a CysLT1 antagonist, meaning it binds to CysLT1 receptors and blocks their activation by cysteinyl leukotrienes (CysLTs). []
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